N-allyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine
Description
Properties
IUPAC Name |
N-prop-2-enyl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4/c1-2-6-18-11-8-10(13(14,15)16)19-12(20-11)9-5-3-4-7-17-9/h2-5,7-8H,1,6H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIXBDRIXFCFEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=NC(=C1)C(F)(F)F)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable pyrimidine precursor is reacted with an allylating agent in the presence of a base. The reaction conditions often include solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The pyridinyl group can be reduced to a piperidine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyrimidines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-allyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyridinyl and pyrimidine rings can participate in hydrogen bonding and π-π interactions with target proteins.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between N-allyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine and related compounds:
Substituent Effects on Bioactivity
- Trifluoromethyl (CF₃) Group: The CF₃ group at position 6 is a critical feature shared with N-(4-chlorobenzyl)-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine .
- Allylamine vs. Benzyl/Phenethyl Groups : The allyl substituent in the target compound offers greater conformational flexibility compared to bulkier benzyl or phenethyl groups (e.g., in and ). This flexibility may influence pharmacokinetic properties, such as membrane permeability .
- Sulfur-Containing Derivatives : Compounds like N-Allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine () and N-benzyl-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine () incorporate sulfur-based groups, which can alter redox properties and enhance pesticidal activity .
Hydrogen Bonding and Crystal Structure
highlights the role of hydrogen bonding in pyrimidine derivatives. For example, N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine forms intramolecular N–H⋯N bonds, stabilizing its crystal structure . While the target compound’s crystal data are unavailable, the presence of the pyridinyl nitrogen and allylamine likely enables similar interactions, affecting solubility and solid-state stability.
Biological Activity
N-allyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C13H11F3N4
- CAS Number : 338418-22-7
Biological Activity Overview
The compound exhibits a range of biological activities, primarily focusing on its anticancer properties and potential as a therapeutic agent.
Anticancer Activity
Recent studies have explored the antiproliferative effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SH-SY5Y (neuroblastoma) | 5.0 | Inhibition of tubulin polymerization |
| HT-29 (colorectal) | 4.8 | Modulation of BAX/BCL2 expression |
| MCF-7 (breast cancer) | 6.1 | Induction of cell cycle arrest |
The compound's mechanism involves the disruption of microtubule dynamics, which is critical for mitosis, thereby leading to cell death in cancerous cells .
The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific proteins involved in cell cycle regulation and apoptosis. Notably, it enhances the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased apoptosis in cancer cells.
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The most notable effect was observed in neuroblastoma cells, where it showed an IC50 value significantly lower than traditional chemotherapeutics like 5-fluorouracil (5-FU) .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to controls. Histological analysis revealed increased apoptosis within tumor tissues, confirming the compound's efficacy in vivo .
- Toxicity Assessment : Preliminary toxicity studies indicated that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects noted in non-cancerous tissues .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-allyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine, and how can reaction conditions be optimized?
- Methodology : Utilize cross-coupling reactions such as Suzuki-Miyaura coupling, as demonstrated for structurally similar pyrimidine derivatives (e.g., coupling of iodinated pyrimidines with boronic acids) . Optimize catalysts (e.g., Pd(PPh₃)₄), solvent systems (toluene/ethanol/water), and temperature (80–100°C) to improve yield. Monitor reaction progress via LCMS (m/z analysis) and HPLC retention time for purity assessment .
- Key Considerations : Address steric hindrance from the trifluoromethyl group by adjusting stoichiometry or using microwave-assisted synthesis to accelerate kinetics.
Q. How can structural characterization of this compound be performed to confirm its regiochemistry and purity?
- Methodology :
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm allyl group attachment and pyridinyl-pyrimidinamine connectivity. Compare chemical shifts with analogous compounds (e.g., 6-methyl-2-phenylpyrimidines) .
- X-ray Crystallography : Resolve crystal structures to validate regiochemistry, as done for related pyrimidine derivatives with trifluoromethyl groups .
- LCMS/HPLC : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and gradient HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
Q. What are the known biological targets or activities associated with this compound’s structural analogs?
- Findings : Pyrimidine derivatives with trifluoromethyl groups exhibit enzyme inhibition (e.g., kinase or protease modulation) and antimicrobial activity . For example, N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide shows potential as an anticancer agent via apoptosis induction .
- Methodological Insight : Screen against target panels (e.g., kinase assays) and use biochemical probes (e.g., fluorescent tags) to study binding kinetics .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Stability Studies : Incubate the compound in buffers (pH 2–10) at 25°C and 40°C. Monitor degradation via HPLC and identify byproducts using HRMS .
- Thermal Analysis : Perform TGA/DSC to determine decomposition thresholds (e.g., >150°C for similar trifluoromethylpyrimidines) .
- Key Insight : The trifluoromethyl group enhances metabolic stability but may increase hydrophobicity, requiring formulation optimization (e.g., cyclodextrin encapsulation) for in vivo studies.
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodology :
- Analog Synthesis : Modify the allyl group (e.g., substitute with propargyl or cyclopropyl) and vary pyridinyl substituents (e.g., electron-withdrawing groups) .
- In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities against targets like HIV-1 reverse transcriptase or EGFR .
- Data Analysis : Compare IC₅₀ values across analogs and correlate with computational predictions to identify critical substituents .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies. For example, discrepancies in anticancer activity may arise from differences in MTT assay protocols .
- Orthogonal Validation : Replicate key findings using alternative methods (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
